molecular formula C18H19ClN2 B1238182 3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine

3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine

Cat. No.: B1238182
M. Wt: 298.8 g/mol
InChI Key: QTPHSDHUHXUYFE-NWDGAFQWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-9-Ethyl-6,7,8,9,10,11-Hexahydro-7,11-Methanocycloocta[B]Quinolin-12-Amine involves multiple steps, starting from the appropriate precursors. The key steps include:

    Formation of the Cycloocta[B]Quinoline Core: This involves the cyclization of suitable precursors under controlled conditions.

    Chlorination: Introduction of the chlorine atom at the 3-position using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Ethylation: Introduction of the ethyl group at the 9-position using ethylating agents such as ethyl iodide in the presence of a base.

    Reduction: Reduction of specific functional groups to achieve the desired hexahydro structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-9-Ethyl-6,7,8,9,10,11-Hexahydro-7,11-Methanocycloocta[B]Quinolin-12-Amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 3-position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of fully reduced hexahydro derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-Chloro-9-Ethyl-6,7,8,9,10,11-Hexahydro-7,11-Methanocycloocta[B]Quinolin-12-Amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-9-Ethyl-6,7,8,9,10,11-Hexahydro-7,11-Methanocycloocta[B]Quinolin-12-Amine involves its interaction with specific molecular targets. One known target is acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . By inhibiting this enzyme, the compound can increase acetylcholine levels, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound with a simpler structure.

    Chloroquinoline: Similar structure with a chlorine atom on the quinoline ring.

    4-Aminoquinoline: Contains an amino group at the 4-position of the quinoline ring.

Uniqueness

3-Chloro-9-Ethyl-6,7,8,9,10,11-Hexahydro-7,11-Methanocycloocta[B]Quinolin-12-Amine is unique due to its specific substitution pattern and the presence of the hexahydro and methanocycloocta moieties. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19ClN2

Molecular Weight

298.8 g/mol

IUPAC Name

(1S,13S)-7-chloro-15-ethyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine

InChI

InChI=1S/C18H19ClN2/c1-2-10-5-11-7-12(6-10)17-16(8-11)21-15-9-13(19)3-4-14(15)18(17)20/h3-5,9,11-12H,2,6-8H2,1H3,(H2,20,21)/t11-,12+/m0/s1

InChI Key

QTPHSDHUHXUYFE-NWDGAFQWSA-N

Isomeric SMILES

CCC1=C[C@H]2C[C@@H](C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)N

Canonical SMILES

CCC1=CC2CC(C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)N

Synonyms

huprine X

Origin of Product

United States

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